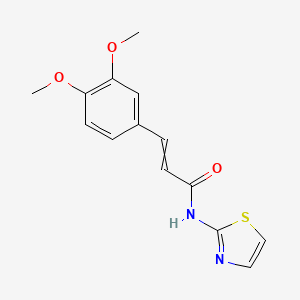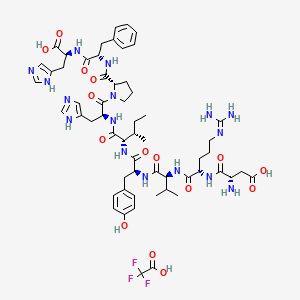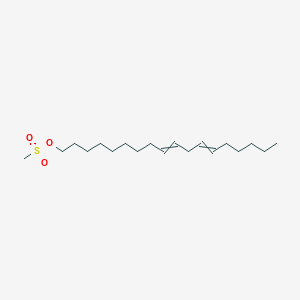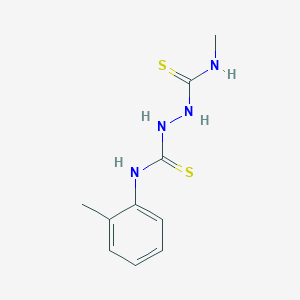![molecular formula C22H24N2O4 B12456477 (1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12456477.png)
(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a cyclohexane ring, a hydrazinecarbonyl group, and a diphenylacetyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the cyclohexane derivative with hydrazine to form the hydrazinecarbonyl group.
Attachment of the Diphenylacetyl Moiety: The final step includes the acylation of the hydrazinecarbonyl group with diphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinecarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
科学研究应用
(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
Uniqueness
(1R,2S)-2-[N’-(2,2-DIPHENYLACETYL)HYDRAZINECARBONYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring, hydrazinecarbonyl group, and diphenylacetyl moiety sets it apart from other compounds, making it a valuable molecule for research and industrial applications.
属性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC 名称 |
(1R,2S)-2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H24N2O4/c25-20(17-13-7-8-14-18(17)22(27)28)23-24-21(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18+/m0/s1 |
InChI 键 |
GXJAMTYDNUGGRX-ZWKOTPCHSA-N |
手性 SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
规范 SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)
![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)

![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)

![N'-Methyl-N-[3-(trifluoromethyl)phenyl][(4-isothiocyanatophenyl)methyl]sulfanylmethanimidamide](/img/structure/B12456481.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
